

4-Acetylbenzenesulfonyl chloride CAS number 1788-10-9

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Compound of Interest

Compound Name: 4-Acetylbenzenesulfonyl chloride

Cat. No.: B160590

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An In-Depth Technical Guide to **4-Acetylbenzenesulfonyl Chloride** (CAS 1788-10-9)

Abstract

4-Acetylbenzenesulfonyl chloride (ABSC), registered under CAS Number 1788-10-9, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and material science sectors.^[1] Possessing both a highly reactive sulfonyl chloride moiety and a modifiable ketone group, it serves as a versatile intermediate for complex organic synthesis.^[1] ^[2] This guide provides a comprehensive technical overview of ABSC, detailing its physicochemical properties, logical synthesis pathways, core reactivity, and critical applications, with a particular focus on its role in drug discovery and development. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights into its practical application and handling.

Core Chemical and Physical Properties

4-Acetylbenzenesulfonyl chloride is typically a brown, off-white, or orange crystalline powder at room temperature.^[3]^[4] Its bifunctional nature, containing both an electrophilic sulfonyl chloride and a ketone, dictates its chemical behavior and utility as a building block.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
CAS Number	1788-10-9	[5] [6]
Molecular Formula	C ₈ H ₇ ClO ₃ S	[5] [7]
Molecular Weight	218.66 g/mol	[5] [6] [8]
Appearance	Brown crystalline powder	[3] [4]
Melting Point	83-87 °C	[3] [5] [6]
Boiling Point	338.6 °C at 760 mmHg (Predicted)	[3] [4]
Density	~1.39 g/cm ³ (Estimate)	[3] [4]
Solubility	Soluble in water (reacts), slightly soluble in Chloroform, Methanol; sparingly soluble in DMSO.	[4] [7]
InChI Key	FXVDNCRTKXMSEZ- UHFFFAOYSA-N	[3] [8]

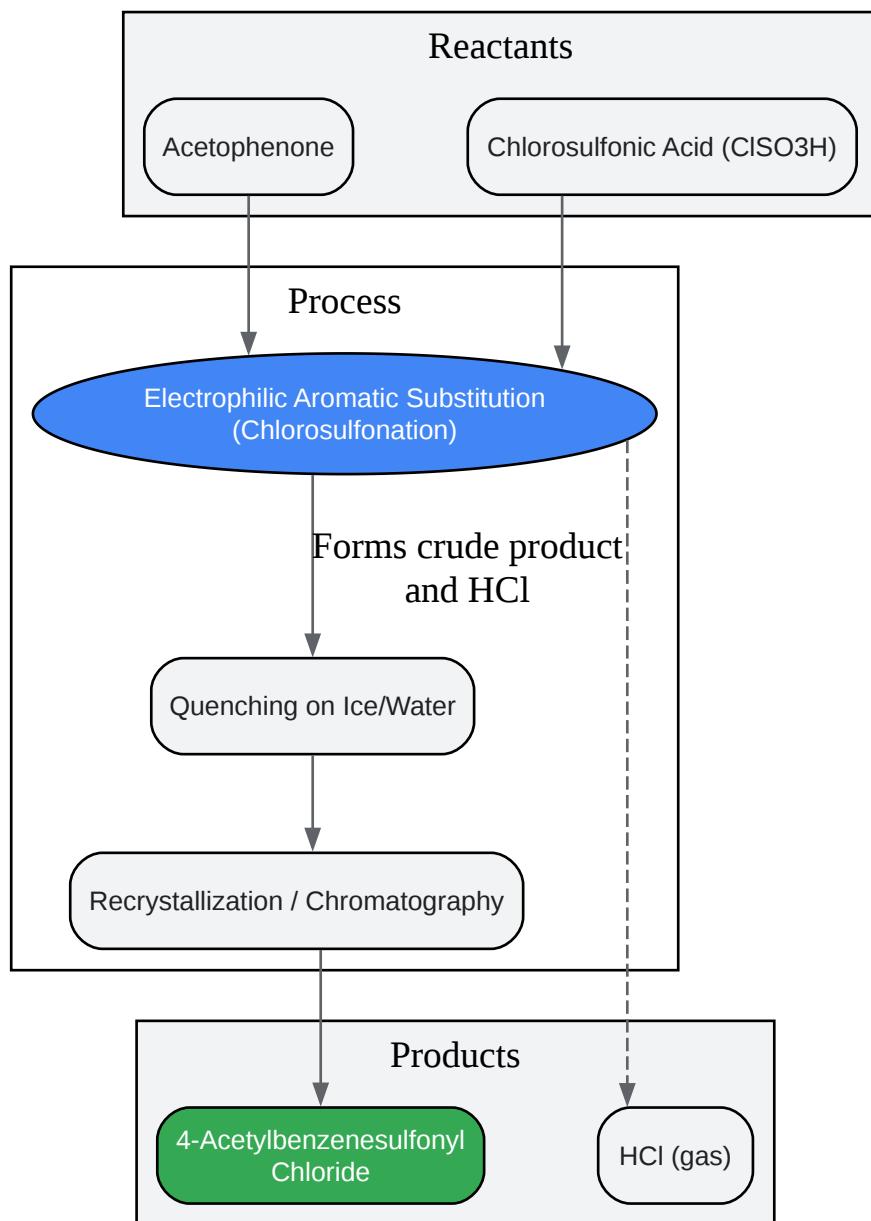
The molecule's structure is defined by a benzene ring substituted at the 1-position with a sulfonyl chloride group and at the 4-position with an acetyl group (ketone). This arrangement is critical to its function as a versatile synthon.

Synthesis Pathway: Chlorosulfonation of Acetophenone

While numerous suppliers offer **4-acetylbenzenesulfonyl chloride**[\[9\]](#)[\[10\]](#)[\[11\]](#), understanding its synthesis is crucial for process development and impurity profiling. The most direct and industrially relevant method is the electrophilic aromatic substitution of acetophenone using chlorosulfonic acid.

The causality of this process is rooted in the powerful electrophilic nature of the sulfur trioxide (SO₃) present in chlorosulfonic acid, which readily attacks the electron-rich aromatic ring of acetophenone. The acetyl group is a deactivating, meta-directing group; however, the reaction

conditions can be forced to yield the para-substituted product, which is often separable. The subsequent reaction with the chloride from the chlorosulfonic acid converts the resulting sulfonic acid into the target sulfonyl chloride.



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Caption: Logical workflow for the synthesis of **4-Acetylbenzenesulfonyl chloride**.

Experimental Protocol: Synthesis

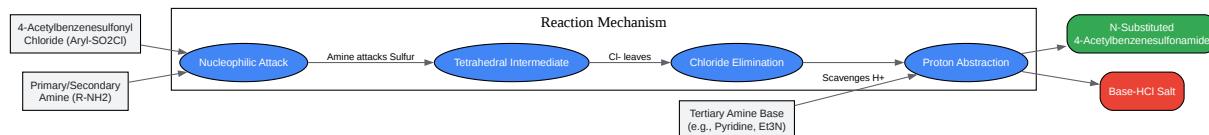
This protocol is a representative procedure based on established chemical principles for chlorosulfonation.[\[12\]](#)[\[13\]](#)

- **Reaction Setup:** In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.
- **Initial Charge:** Charge the flask with an excess of chlorosulfonic acid (e.g., 3-4 molar equivalents) and cool the vessel to 0-5 °C using an ice bath.
 - **Expertise & Experience:** Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, ensuring the reaction proceeds to completion. Cooling is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.
- **Substrate Addition:** Add acetophenone (1 molar equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
- **Work-up (Quenching):** Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step quenches the reaction and precipitates the solid product.
 - **Trustworthiness:** This is a critical and potentially hazardous step. The addition must be slow to manage the highly exothermic reaction between residual chlorosulfonic acid and water. The precipitation of the organic product from the aqueous acidic mixture is a self-validating sign that the desired, less polar product has formed.
- **Isolation:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final, high-purity **4-acetylbenzenesulfonyl chloride**.

Core Reactivity: Sulfonamide Synthesis

The paramount reaction of **4-acetylbenzenesulfonyl chloride** is its use in the synthesis of sulfonamides. The sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) is a potent electrophile, readily attacked by nucleophiles such as primary and secondary amines. This reaction, a cornerstone of medicinal chemistry, forms a stable sulfonamide linkage ($-\text{SO}_2\text{NHR}$).[13]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. The hydrochloric acid byproduct is typically scavenged by a non-nucleophilic base.



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Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Sulfonamide Synthesis

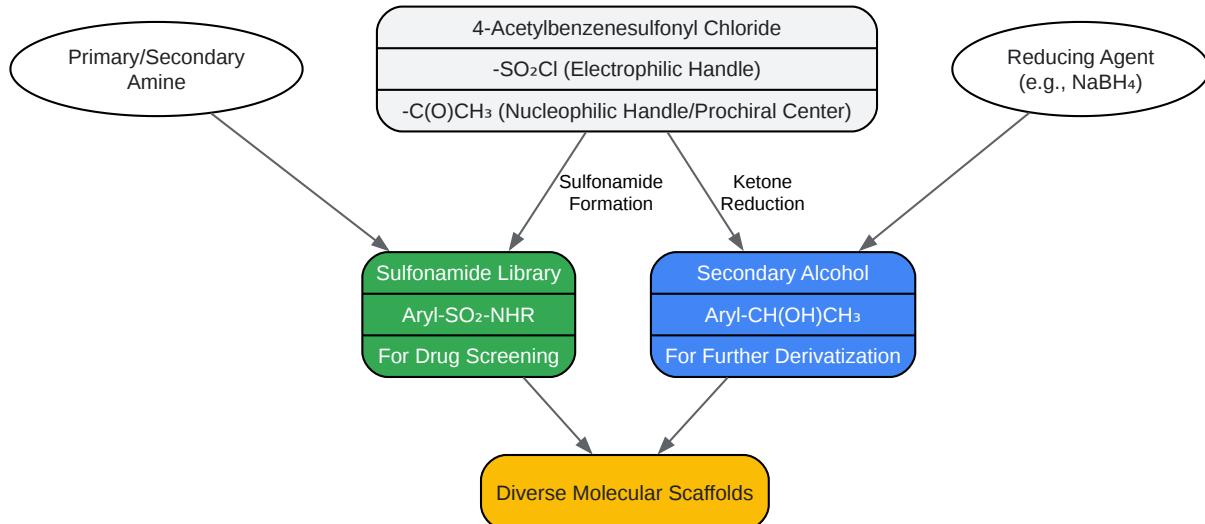
- Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Cool the solution to 0 °C. Add a solution of **4-acetylbenzenesulfonyl chloride** (1.0-1.1 equivalents) in the same solvent dropwise.
 - Expertise & Experience: The use of a slight excess of the sulfonyl chloride can ensure full consumption of a valuable amine. The base is crucial; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine can also act as a nucleophilic catalyst.

- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
- Work-up: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.
 - Trustworthiness: This aqueous workup sequence is a self-validating system. Each wash is designed to remove a specific class of impurity, ensuring that the final isolated organic layer is significantly enriched with the desired neutral sulfonamide product.

Applications in Drug Development and Material Science

The utility of **4-acetylbenzenesulfonyl chloride** lies in its bifunctionality, which allows for the creation of diverse and complex molecular architectures.

- Pharmaceutical Intermediates: It is a key building block for synthesizing libraries of sulfonamide derivatives for drug screening.^[1] The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents.
- Dual Functional Handle: The acetyl group serves as a secondary point for chemical modification. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions. This allows for the development of molecules with multiple points of diversity, a critical strategy in modern medicinal chemistry.
- Material Science: The compound serves as a precursor for advanced materials and polymers where sulfonyl-based linkages are desired for specific electronic or physical properties.^{[1][2]}



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Caption: Utility of ABSC's bifunctional nature in chemical synthesis.

Safety, Handling, and Storage

4-Acetylbenzenesulfonyl chloride is a corrosive and moisture-sensitive material that requires careful handling.[\[14\]](#)

Hazard Information	Details	Source(s)
GHS Pictogram	GHS05 (Corrosion)	[5] [6] [7]
Signal Word	Danger	[5] [6] [7]
Hazard Statements	H314: Causes severe skin burns and eye damage.	[5] [6] [8]
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310	[5] [8]

Handling and Personal Protective Equipment (PPE)

- Always handle in a well-ventilated chemical fume hood.[14]
- Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles along with a face shield.[5][14]
- Avoid breathing dust.[14] Do not allow the substance to come into contact with skin or eyes.
- In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15]

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
- The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][14] Hydrolysis will produce hydrochloric acid and 4-acetylbenzenesulfonic acid.
- Store away from incompatible materials such as strong bases, acids, and oxidizing agents. [14]

Conclusion

4-Acetylbenzenesulfonyl chloride is a high-value chemical intermediate whose utility is defined by its dual reactive sites. The sulfonyl chloride provides a reliable route to the pharmaceutically crucial sulfonamide linkage, while the acetyl group offers a secondary vector for molecular elaboration. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, enables researchers and drug development professionals to leverage its full potential in creating novel molecules for a wide range of scientific applications.

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